Welcome to the BenchChem Online Store!
molecular formula C10H11NO3 B1602184 3,3-Dimethoxyindolin-2-one CAS No. 66346-69-8

3,3-Dimethoxyindolin-2-one

Cat. No. B1602184
M. Wt: 193.2 g/mol
InChI Key: FYHLRIGARDUGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06127544

Procedure details

In 500 ml of methanol were dissolved 14.7 g of isatin and 10.6 g of trimethyl orthoformate, and 100 mg of p-toluenesulfonic acid was added thereto. The mixture was heated under reflux for 7 hours, followed by concentration. To the residue was added chloroform, and the mixture was washed with saturated aqueous sodium hydrogencarbonate. The organic layer was dried over anhydrous sodium sulfate and concentrated. The resulting crude product was purified by silica gel column chromatography (eluent: chloroform/ethyl acetate=10/1) to give 14.7 g (76%) of the title compound as an oil.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)C(=O)[C:2]1=[O:3].[CH:12]([O:17][CH3:18])([O:15][CH3:16])OC>CO.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:18][O:17][C:12]1([O:15][CH3:16])[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[NH:1][C:2]1=[O:3]

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
10.6 g
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration
ADDITION
Type
ADDITION
Details
To the residue was added chloroform
WASH
Type
WASH
Details
the mixture was washed with saturated aqueous sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography (eluent: chloroform/ethyl acetate=10/1)

Outcomes

Product
Name
Type
product
Smiles
COC1(C(NC2=CC=CC=C12)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.